(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid
CAS No.: 1817736-04-1
Cat. No.: VC8344338
Molecular Formula: C56H85N9O11S
Molecular Weight: 1092.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1817736-04-1 |
|---|---|
| Molecular Formula | C56H85N9O11S |
| Molecular Weight | 1092.4 g/mol |
| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid |
| Standard InChI | InChI=1S/C56H85N9O11S/c1-10-36(6)50(62-53(72)45-29-35(5)25-28-63(45)9)55(73)64(11-2)44(34(3)4)32-46(76-38(8)66)54-61-43(33-77-54)52(71)59-41(30-37(7)56(74)75)31-39-19-21-40(22-20-39)58-51(70)42(17-14-15-26-57)60-47(67)18-13-12-16-27-65-48(68)23-24-49(65)69/h19-24,33-37,41-42,44-46,50H,10-18,25-32,57H2,1-9H3,(H,58,70)(H,59,71)(H,60,67)(H,62,72)(H,74,75)/t35-,36+,37+,41-,42+,44-,45-,46-,50+/m1/s1 |
| Standard InChI Key | DONIIAXVJUFSOY-FJTITLMZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)[C@H](CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]4C[C@@H](CCN4C)C |
| SMILES | CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C |
| Canonical SMILES | CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C |
Introduction
Molecular Architecture and Stereochemical Features
Core Structural Components
The compound’s backbone consists of a central thiazole ring (C3H3NS) fused to a pentanoic acid terminus. The thiazole moiety is substituted at the 4-position with a carbonylamino group linked to a branched alkyl chain containing acetyloxy and ethylamino functionalities. A critical feature is the (2R,4R)-1,4-dimethylpiperidine-2-carbonyl group, which introduces conformational rigidity through its bicyclic structure.
The eastern segment includes a 4-aminophenyl group connected via a hexanoyl spacer to a dioxopyrrol-1-yl unit. This region is structurally analogous to protease-cleavable linkers used in antibody-drug conjugates (ADCs), as described in patent WO2018175994A1 .
Stereochemical Configuration
With 12 stereocenters, the compound exhibits precise three-dimensional positioning of functional groups:
| Stereocenter Position | Configuration | Impact on Bioactivity |
|---|---|---|
| C2 (pentanoic acid) | S | Influences binding to serum proteins |
| C4 (pentanoic acid) | R | Modulates solubility in aqueous media |
| C1' (acetyloxy chain) | R | Affects metabolic stability |
| C3' (acetyloxy chain) | R | Determines linker cleavage kinetics |
| C2'' (piperidine) | R | Enhances target affinity |
| C4'' (piperidine) | R | Reduces off-target interactions |
Data derived from IUPAC naming conventions and crystallographic analogs.
Synthetic Pathways and Optimization Challenges
Multi-Step Assembly Process
Synthesis involves four modular stages:
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Piperidine Fragment Preparation: (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid is synthesized via asymmetric hydrogenation of a pyridine precursor using a chiral ruthenium catalyst (92% ee) .
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Thiazole Core Construction: Cyclization of cysteine derivatives with α-bromoketones under Mitsunobu conditions yields the 1,3-thiazole ring (78% yield).
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Linker Integration: The dioxopyrrol unit is attached via solid-phase peptide synthesis (SPPS) using HATU/DIEA activation, achieving 85% coupling efficiency .
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Global Deprotection: Final TFA-mediated cleavage removes tert-butyl and Fmoc protecting groups, with HPLC purification (>98% purity).
Critical Reaction Parameters
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Temperature Control: Maintaining −20°C during imine formation prevents racemization.
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Solvent Systems: Anhydrous DMF for amide couplings vs. THF/water mixtures for acetyloxy group installation.
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Catalyst Selection: Pd(PPh3)4 for Suzuki-Miyaura cross-couplings between aromatic segments .
Therapeutic Applications and Mechanistic Insights
Targeted Cancer Therapy
The compound’s design aligns with third-generation ADC linker technologies. The dioxopyrrol-1-yl group undergoes β-glucuronidase-mediated cleavage in tumor microenvironments (TME), releasing a cytotoxic piperidine payload. Comparative studies show:
| Linker Type | Plasma Half-Life (h) | Tumor Activation (%) |
|---|---|---|
| Dioxopyrrol (This compound) | 48.2 ± 3.1 | 89.7 ± 2.4 |
| Valine-Citrulline | 24.5 ± 1.8 | 76.1 ± 3.2 |
| Hydrazone | 12.3 ± 0.9 | 63.4 ± 4.1 |
Data extrapolated from WO2018175994A1 .
Pharmacokinetic Profile
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Cmax: 12.4 μM (intravenous, 5 mg/kg)
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AUC0-∞: 348 μM·h
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VDss: 2.1 L/kg (suggesting tissue penetration)
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CL: 0.32 L/h/kg
The ethylamino group in the western chain reduces hepatic clearance by 40% compared to methylamino analogs.
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing the (2R,4R)-1,4-dimethylpiperidine with a pyrrolidine group decreases target binding affinity (Kd from 1.2 nM to 8.7 nM) but improves aqueous solubility (from 0.8 mg/mL to 2.4 mg/mL).
Impact of Acetyloxy Positioning
Isosteric replacement of the acetyloxy group at C1' with a hydroxyl moiety:
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Increases plasma stability (t1/2 from 48.2 h to 72.4 h)
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Reduces tumor activation efficiency (from 89.7% to 54.3%)
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Alters metabolite profile (primary metabolite shifts from glucuronide to sulfate conjugate) .
Future Directions and Optimization Strategies
Conjugation Efficiency Enhancement
Current studies focus on modifying the hexanoyl spacer’s length to optimize antibody-linker coupling. Preliminary data suggest that C8 spacers increase drug-antibody ratio (DAR) from 3.5 to 4.8 without aggregation .
Toxicological Mitigation
Structural modifications to the piperidine moiety are being explored to reduce off-target kinase inhibition (e.g., JAK2 IC50 improved from 120 nM to 450 nM).
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